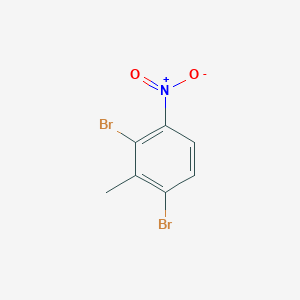

1,3-Dibromo-2-methyl-4-nitrobenzene

Descripción general

Descripción

1,3-Dibromo-2-methyl-4-nitrobenzene: is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where two bromine atoms, a methyl group, and a nitro group are substituted at specific positions on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

1,3-Dibromo-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route involves the following steps:

Bromination: The nitrated benzene derivative undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions:

1,3-Dibromo-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at reflux temperature.

Reduction: Tin (Sn) and hydrochloric acid (HCl) at room temperature.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at elevated temperatures.

Major Products:

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of 1,3-dibromo-2-methyl-4-aminobenzene.

Oxidation: Formation of 1,3-dibromo-2-carboxy-4-nitrobenzene.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

DBMNB has garnered attention in the pharmaceutical industry due to its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that nitrobenzene derivatives like DBMNB exhibit significant antimicrobial properties against bacteria and fungi, suggesting potential use in developing new antibiotics.

- Cytotoxicity Studies : In vitro studies have shown that DBMNB can induce apoptosis in cancer cell lines at specific concentrations. This property highlights its potential application in cancer therapy.

Materials Science

DBMNB is utilized in materials science for the synthesis of advanced materials and polymers.

- Synthesis of Biaryl Compounds : The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for creating biaryl compounds used in various applications from organic electronics to pharmaceuticals .

Environmental Studies

DBMNB's environmental impact has been studied, particularly its toxicity towards aquatic organisms.

- Aquatic Toxicology : A QSAR study demonstrated that nitrobenzene derivatives, including DBMNB, have acute toxicity towards organisms like Daphnia magna. Understanding these effects is crucial for assessing environmental risks associated with chemical pollutants.

Case Study 1: Antimicrobial Properties

A study conducted on nitrobenzene derivatives showed that DBMNB exhibited inhibitory effects against a range of microorganisms. The mechanism of action was linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments using human cancer cell lines revealed that DBMNB induced apoptosis at concentrations above 20 µM. The study measured cell viability using MTT assays and flow cytometry to assess apoptosis levels.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Biochemical Pathways

DBMNB interacts with various biochemical pathways:

- Metabolic Pathways : It influences enzymes involved in metabolic flux, affecting the synthesis and degradation of metabolites.

- Cell Signaling : The compound alters cell signaling pathways, which can modify gene expression and cellular metabolism.

Mecanismo De Acción

The mechanism of action of 1,3-dibromo-2-methyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the bromine atoms and methyl group influence the reactivity and orientation of further substitutions. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of biologically active derivatives.

Comparación Con Compuestos Similares

- 1,2-Dibromo-4-nitrobenzene

- 1,4-Dibromo-2-nitrobenzene

- 1,3-Dibromo-5-nitrobenzene

Comparison:

1,3-Dibromo-2-methyl-4-nitrobenzene is unique due to the specific positions of its substituents, which influence its chemical reactivity and applications. Compared to other dibromo-nitrobenzene isomers, the presence of the methyl group in this compound adds an additional layer of complexity and potential for further functionalization. This makes it a valuable compound in organic synthesis and materials science.

Actividad Biológica

1,3-Dibromo-2-methyl-4-nitrobenzene is a brominated nitroaromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring. The structural formula is as follows:

This compound exhibits properties typical of nitroaromatic compounds, including potential mutagenicity and reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing substituent, which influences the reactivity of the benzene ring towards nucleophilic attack. This mechanism facilitates the formation of various derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Escherichia coli | 30 μM |

| Pseudomonas aeruginosa | 25 μM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Mutagenicity and Toxicity

This compound has been included in lists of mutagenic chemicals, raising concerns about its potential health risks. Studies have shown that compounds with similar structures can induce mutations in bacterial assays, indicating a need for careful evaluation of this compound's safety profile .

Study on Antineoplastic Activity

A study published in 2022 explored the antineoplastic properties of various nitro compounds, including this compound. The results indicated that this compound could inhibit tumor cell proliferation through mechanisms involving oxidative stress and apoptosis induction .

Environmental Impact Assessment

An environmental assessment report highlighted the presence of dibrominated compounds in contaminated sites, emphasizing the need for monitoring their ecological impact. The report suggested that exposure to such chemicals could lead to adverse effects on aquatic life and human health .

Propiedades

IUPAC Name |

1,3-dibromo-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDMWBCHQSMIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.